molecular formula C5HCl2NS B1447623 4,5-Dichlorothiophene-3-carbonitrile CAS No. 1510984-04-9

4,5-Dichlorothiophene-3-carbonitrile

Cat. No.: B1447623
CAS No.: 1510984-04-9
M. Wt: 178.04 g/mol
InChI Key: GLUMTSGBCKJDHN-UHFFFAOYSA-N
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Description

4,5-Dichlorothiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C₅HCl₂NS. It features a thiophene ring substituted with two chlorine atoms at positions 4 and 5, and a nitrile group at position 3.

Properties

IUPAC Name

4,5-dichlorothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2NS/c6-4-3(1-8)2-9-5(4)7/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUMTSGBCKJDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-thiophenecarbonitrile with chlorine gas under controlled conditions to achieve selective chlorination at the 4 and 5 positions .

Industrial Production Methods: Industrial production of 4,5-Dichlorothiophene-3-carbonitrile often employs large-scale chlorination processes, utilizing catalysts to enhance reaction efficiency and selectivity. The process is optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichlorothiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K₂CO₃).

    Oxidation: Oxidizing agents (e.g., H₂O₂, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH₄), solvents (e.g., ether, THF).

Major Products:

    Substitution: Thiophene derivatives with various functional groups replacing the chlorine atoms.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aminothiophene derivatives.

Scientific Research Applications

4,5-Dichlorothiophene-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichlorothiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 2,5-Dichlorothiophene-3-carbonitrile
  • 4,5-Dibromothiophene-3-carbonitrile
  • 4,5-Dichlorothiophene-2-carbonitrile

Comparison: 4,5-Dichlorothiophene-3-carbonitrile is unique due to the specific positioning of the chlorine atoms and the nitrile group, which can significantly influence its reactivity and properties. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted applications .

Biological Activity

Overview

4,5-Dichlorothiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C₅HCl₂NS. This compound features a thiophene ring substituted with chlorine atoms at positions 4 and 5, and a nitrile group at position 3. Its unique structure allows it to engage in various biochemical interactions, making it a subject of interest in biological research.

The biological activity of 4,5-Dichlorothiophene-3-carbonitrile is primarily attributed to its interactions with enzymes and proteins. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of numerous substances. The binding of this compound to the active sites of these enzymes can lead to either inhibition or activation of their activity, influencing metabolic pathways significantly.

Cellular Effects

This compound has profound effects on cellular functions, impacting cell signaling pathways, gene expression, and overall cellular metabolism. Research indicates that it modulates the expression of genes related to oxidative stress response, thereby affecting cell health and viability.

Structure-Activity Relationship (SAR)

Recent studies have explored the structure-activity relationship (SAR) of various thiophene derivatives, including 4,5-Dichlorothiophene-3-carbonitrile. For instance, pyridine derivatives bearing carbonitrile and dichlorothiophene substituents were synthesized and screened for cytotoxicity against several cancer cell lines (HepG2, DU145, and MDA-MB-231). The results indicated promising antiproliferative effects with IC50 values ranging from 1 to 5 µM for specific derivatives .

CompoundIC50 (µM)Cancer Cell Line
5d1HepG2
5g3DU145
5h2MDA-MB-231
5i4HepG2

Case Studies

  • Cytotoxicity Assessment : A study synthesized various pyridine derivatives with thiophene substituents and assessed their cytotoxicity against cancer cell lines. The findings revealed that compounds with dichlorothiophene moieties exhibited significant antiproliferative activities, suggesting potential for development as anticancer agents .
  • Biochemical Interaction Studies : Investigations into the interaction of 4,5-Dichlorothiophene-3-carbonitrile with cytochrome P450 enzymes demonstrated that this compound could influence drug metabolism pathways. Such interactions are critical for understanding its potential therapeutic applications and side effects in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dichlorothiophene-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4,5-Dichlorothiophene-3-carbonitrile

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